N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes benzyl, methoxybenzo[d]thiazol, and methylsulfonylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 5-position. The benzyl group is then attached to the nitrogen atom of the thiazole ring. The final step involves the acylation of the benzylated thiazole with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under appropriate conditions, such as the presence of a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group.
N-benzyl-N-(5-hydroxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: Contains a hydroxyl group instead of a methoxy group.
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of the methoxybenzo[d]thiazol and methylsulfonylphenyl groups in N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-10-13-22-21(15-19)25-24(31-22)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGEEWLRNJIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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